(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate
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Overview
Description
(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective functional group transformations. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino sugars and their derivatives, such as glucosamine and galactosamine. These compounds share similar functional groups and stereochemistry but differ in their specific chemical properties and applications.
Uniqueness
What sets (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal sulfate apart is its unique combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its sulfate group, in particular, adds to its solubility and reactivity in aqueous environments, making it valuable for various biochemical and industrial processes.
Properties
Molecular Formula |
C6H13NO9S-2 |
---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/p-2/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
FGNPLIQZJCYWLE-BTVCFUMJSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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